molecular formula C23H26N2O8S4 B135565 Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) CAS No. 142093-99-0

Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid)

Cat. No. B135565
M. Wt: 586.7 g/mol
InChI Key: RSDKORKYISQIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid), commonly known as DTNB, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is a thiol-reactive compound that is widely used to measure the concentration of thiols in biological samples.

Mechanism Of Action

DTNB is a thiol-reactive compound that reacts with thiols to form a mixed disulfide. The reaction is reversible and depends on the concentration of thiols and DTNB. The reaction mechanism involves the formation of a thiolate anion that attacks the electrophilic nitro group of DTNB. This results in the formation of a mixed disulfide and the release of 5-thio-2-nitrobenzoic acid.

Biochemical And Physiological Effects

DTNB has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in various scientific research applications.

Advantages And Limitations For Lab Experiments

DTNB has several advantages and limitations for lab experiments. One of the main advantages is its high sensitivity and specificity for thiols. It can detect thiols at a concentration as low as 1 µM. Another advantage is its ease of use. The Ellman's assay is a simple and reliable method for measuring the concentration of thiols in biological samples. However, DTNB has some limitations. One of the main limitations is its interference with other compounds that contain thiol groups. This can lead to false-positive results. Another limitation is its sensitivity to pH and temperature. The reaction rate of DTNB with thiols is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the assay.

Future Directions

DTNB has several potential future directions in scientific research. One potential direction is the development of new thiol-reactive compounds that are more specific and sensitive than DTNB. Another potential direction is the application of DTNB in the development of new drugs that target thiols in biological systems. DTNB can be used as a tool to identify new targets for drug development. Additionally, DTNB can be used to study the role of thiols in various biological processes, such as oxidative stress, inflammation, and cell signaling. Overall, DTNB has several potential future directions in scientific research that can lead to new discoveries and applications.

Synthesis Methods

DTNB can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with nonylene. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of DTNB depends on the purity of the starting materials and the reaction conditions.

Scientific Research Applications

DTNB is widely used in various scientific research applications. It is commonly used to measure the concentration of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many biological processes. DTNB reacts with thiols to form a yellow-colored product that can be measured spectrophotometrically. This method is commonly known as the Ellman's assay and is widely used to measure the concentration of thiols in biological samples.

properties

CAS RN

142093-99-0

Product Name

Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid)

Molecular Formula

C23H26N2O8S4

Molecular Weight

586.7 g/mol

IUPAC Name

5-[9-[(3-carboxy-4-nitrophenyl)disulfanyl]nonyldisulfanyl]-2-nitrobenzoic acid

InChI

InChI=1S/C23H26N2O8S4/c26-22(27)18-14-16(8-10-20(18)24(30)31)36-34-12-6-4-2-1-3-5-7-13-35-37-17-9-11-21(25(32)33)19(15-17)23(28)29/h8-11,14-15H,1-7,12-13H2,(H,26,27)(H,28,29)

InChI Key

RSDKORKYISQIRF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Other CAS RN

142093-99-0

synonyms

NBDN
nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid)

Origin of Product

United States

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